molecular formula C12H15N B1317059 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] CAS No. 157736-60-2

3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]

Cat. No. B1317059
CAS RN: 157736-60-2
M. Wt: 173.25 g/mol
InChI Key: SNAGUUAVKYHINQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It also includes the compound’s chemical properties, such as its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties .

Scientific Research Applications

Anticancer Applications

Derivatives of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] have been synthesized and evaluated for their anticancer activity. For instance, a study demonstrated that certain hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety exhibit significant anticancer activity against various cancer cell lines. A specific derivative was identified as highly effective and selective towards tumor cells, suggesting its potential as a scaffold for developing new thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Synthesis of Spiroheterocyclic Compounds

Research on the synthesis of spiroheterocyclic compounds using 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] derivatives has led to the development of novel synthetic methods. A study detailed an efficient four-component reaction for synthesizing spiroheterocyclic compounds, offering advantages such as short reaction times, wide substrate scope, and simple setup, contributing to the field of heterocyclic chemistry (Meng et al., 2017).

Gastric Antisecretory Agents

In the quest for more potent gastric antisecretory agents than existing proton pump inhibitors, derivatives of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] were explored. One study designed novel derivatives aiming to bind strongly to the potassium-binding site of H+,K+-ATPase, resulting in compounds with potent inhibitory action on gastric acid secretion in rats. This research offers a new perspective on drug design for treating gastric acid-related diseases (Imaeda et al., 2017).

Novel Synthetic Approaches

The development of new synthetic methodologies for constructing spiro and heterocyclic frameworks is another significant application. For example, a study reported the synthesis of novel compounds through reactions involving 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] derivatives, demonstrating the versatility and potential of these compounds in organic synthesis (Marinov et al., 2014).

Safety and Hazards

This involves an assessment of the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal procedures .

properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-azetidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-6-11-10(4-1)5-3-7-12(11)8-13-9-12/h1-2,4,6,13H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAGUUAVKYHINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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